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Compound of Interest

Compound Name: INO5042

Cat. No.: B1663274 Get Quote

Disclaimer: The following information on INO-5042 is based on limited preclinical data

presented at a scientific conference in 1999. Publicly available information regarding its further

development, detailed pharmacological profile, and comprehensive experimental protocols is

scarce. These notes are intended for informational purposes for researchers and scientists and

should be interpreted with caution.

Introduction
INO-5042 is a novel investigational compound identified as a venoconstrictor with anti-

inflammatory properties. Preclinical studies suggest its potential therapeutic application in

conditions associated with venous insufficiency and certain types of inflammation. Its

mechanism of action is thought to involve the cyclooxygenase (COX) pathway and the

inhibition of substance P-induced effects.

Pharmacological Profile
Based on early preclinical findings, INO-5042 exhibits a dual mechanism of action contributing

to its therapeutic potential. It appears to directly counteract histamine-induced venous dilation

and mitigate neurogenic inflammation.

Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical animal models.

Table 1: Effect of INO-5042 on Histamine-Induced Venule Dilation in Hamsters
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Administration Route Dose Range Effect

Intravenous (i.v.) 0.028 - 28 mcg/kg

Significant inhibition of

histamine-induced increase in

venule diameter

Oral (p.o.) 0.01 - 50 mg/kg

Significant inhibition of

histamine-induced increase in

venule diameter

Table 2: Anti-inflammatory Effects of INO-5042 in Rats

Model
Administration
Route

Dose Efficacy

Neurogenic

Inflammation (Edema)
Intravenous (i.v.) ED₅₀: 0.28 ng/kg

Dose-dependent

inhibition of edema

Neurogenic

Inflammation (Edema)
Oral (p.o.) ED₅₀: 1 mg/kg

Dose-dependent

inhibition of edema

Zymosan-Induced

Extravasation
Oral (p.o.) 0.1 - 25 mg/kg

Dose-dependent

inhibition

5 mg/kg

30% inhibition at 2

hrs, 24% at 4 and 6

hrs

Carrageenan-Induced

Paw Edema
Oral (p.o.) 5 mg/kg 18% inhibition

Venous

Hyperpressure-

Induced Edema

Oral (p.o.) 5 mg/kg 38% inhibition

Proposed Mechanism of Action
INO-5042 is suggested to exert its effects through modulation of the cyclooxygenase pathway

and by inhibiting the extravasation induced by substance P.[1] The similarity of its effects to
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cyclooxygenase inhibitors like mefenamic acid and indomethacin in certain models supports

the involvement of this pathway.[1] Furthermore, its efficacy in a neurogenic inflammation

model where a FLAP inhibitor was also effective suggests a potential role in modulating

leukotriene synthesis or action, which is downstream of substance P.[1]
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Caption: Proposed mechanism of INO-5042 action.

Experimental Protocols
Detailed experimental protocols for INO-5042 are not publicly available. The following outlines

are based on the methodologies briefly described in the preclinical study report.[1]

Histamine-Induced Venule Dilation in Conscious
Hamsters
This in vivo model assesses the effect of a compound on the microcirculation.

Workflow:
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Caption: Workflow for hamster microcirculation model.

Methodology Highlights:

Animal Model: Conscious hamsters with a microcirculation observation setup.

Treatment: INO-5042 administered intravenously (0.028-28 mcg/kg) or orally (0.01-50

mg/kg).

Induction: Histamine is used to induce an increase in venule diameter.
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Endpoint: Measurement of changes in venule diameter, particularly during the initial phase of

the histamine response.

Rat Model of Neurogenic Inflammation
This model evaluates the anti-inflammatory effects of a compound on edema formation induced

by nerve stimulation.

Methodology Highlights:

Animal Model: Anesthetized rats.

Induction: Electrical stimulation of the saphenous nerve to induce arteriolar dilatation (via

CGRP release) and edema formation (via substance P-induced venular extravasation).

Treatment: Pretreatment with INO-5042 intravenously (0.028-2800 ng/kg) or orally (0.5-5

mg/kg) prior to electrical stimulation.

Endpoint: Measurement of edema formation, with calculation of ED₅₀ values.

Rat Paw Edema and Zymosan-Induced Extravasation
Models
These are standard models for assessing anti-inflammatory and anti-edema activity.

Methodology Highlights:

Carrageenan-Induced Paw Edema:

Animal Model: Rats.

Treatment: Oral administration of INO-5042 (5 mg/kg) one hour prior to carrageenan

injection.

Induction: Injection of carrageenan into the paw.

Endpoint: Measurement of paw edema volume and calculation of percent inhibition.
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Zymosan-Induced Extravasation:

Animal Model: Rats.

Treatment: Oral administration of INO-5042 (0.1-25 mg/kg).

Induction: Zymosan injection to induce extravasation.

Endpoint: Measurement of extravasation at various time points (e.g., 2, 4, and 6 hours)

post-treatment.

Applications in Pharmacological Research
Based on its preliminary profile, INO-5042 could be a valuable tool for researchers in the

following areas:

Vascular Biology: Studying the mechanisms of venoconstriction and the role of the

cyclooxygenase pathway in regulating venous tone.

Inflammation Research: Investigating the interplay between substance P, neurogenic

inflammation, and edema formation.

Drug Development: Serving as a reference compound for the development of new

treatments for venous insufficiency and inflammatory disorders.

Conclusion
INO-5042 shows promise as a venoconstrictor and anti-inflammatory agent in preclinical

models.[1] However, the limited availability of data necessitates further research to fully

elucidate its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and safety.

The provided notes and conceptual protocols are intended to guide researchers in designing

studies to further investigate this compound, with the strong recommendation to consult more

detailed literature on the specific experimental models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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